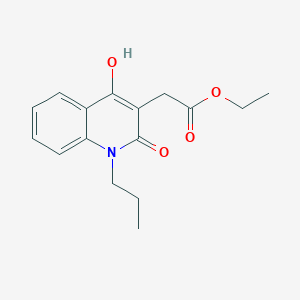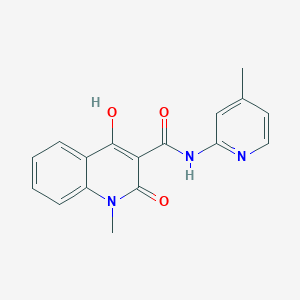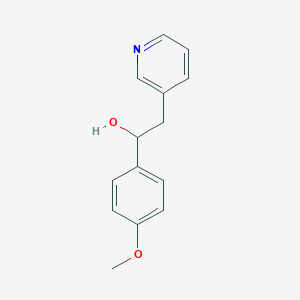
1-(4-methoxyphenyl)-2-(3-pyridinyl)ethanol
説明
1-(4-methoxyphenyl)-2-(3-pyridinyl)ethanol is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly known as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including learning and memory, anxiety, and pain perception.
科学的研究の応用
MPEP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects in animal models. Additionally, it has been investigated for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia.
作用機序
MPEP acts as a selective antagonist of the 1-(4-methoxyphenyl)-2-(3-pyridinyl)ethanol receptor. This receptor is involved in the regulation of glutamate signaling in the brain, which plays a key role in various physiological processes, including learning and memory, anxiety, and pain perception. By blocking the 1-(4-methoxyphenyl)-2-(3-pyridinyl)ethanol receptor, MPEP reduces the activity of glutamate signaling, which can lead to a reduction in inflammation, pain, and anxiety.
Biochemical and Physiological Effects:
MPEP has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in the brain and peripheral tissues. Additionally, it has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in the brain. Physiologically, MPEP has been shown to reduce pain perception, anxiety, and depressive-like behavior in animal models.
実験室実験の利点と制限
MPEP has several advantages for use in lab experiments. It is highly selective for the 1-(4-methoxyphenyl)-2-(3-pyridinyl)ethanol receptor, which allows for specific targeting of this receptor in animal models. Additionally, it has been extensively studied and its pharmacological effects are well-characterized. However, there are also limitations to its use in lab experiments. MPEP has poor solubility in water, which can make it difficult to administer in some experimental settings. Additionally, its effects may be influenced by factors such as age, sex, and strain of animal used in experiments.
将来の方向性
There are several potential future directions for research on MPEP. One area of interest is its potential use in the treatment of neurological disorders, particularly those involving glutamate dysregulation. Additionally, there is interest in investigating the potential use of MPEP as a tool for studying the role of the 1-(4-methoxyphenyl)-2-(3-pyridinyl)ethanol receptor in various physiological processes. Finally, there is interest in developing new analogs of MPEP that may have improved pharmacological properties, such as increased solubility or selectivity for the 1-(4-methoxyphenyl)-2-(3-pyridinyl)ethanol receptor.
特性
IUPAC Name |
1-(4-methoxyphenyl)-2-pyridin-3-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-13-6-4-12(5-7-13)14(16)9-11-3-2-8-15-10-11/h2-8,10,14,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSPHAPWHCFCGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-(3-pyridinyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




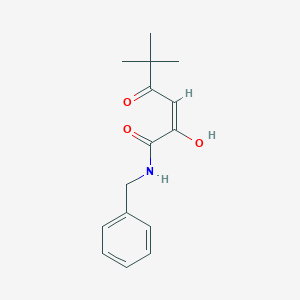
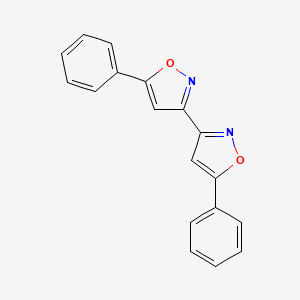
![N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylethylidene]-2-hydroxybenzohydrazide](/img/structure/B3832185.png)

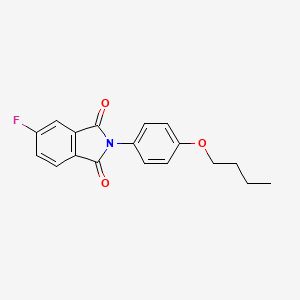
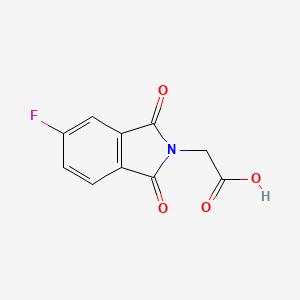
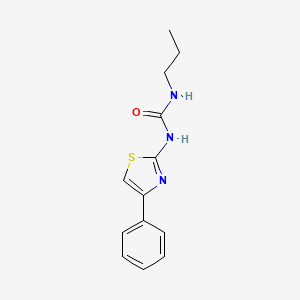
![N,N-dimethyl-4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B3832229.png)
![7-(1,3-benzodioxol-5-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3832237.png)
acetate](/img/structure/B3832264.png)
